Stearyl palmitate

Description

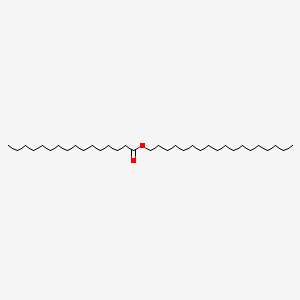

This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.

Lanolin is a yellow fat obtained from sheep's wool. It is used as an emollient, cosmetic, and pharmaceutic aid. The US federal code of regulations states that lanolin in the concentration range of 12-50% may be included in over the counter skin ointments. Lanolin is the purified, secreted product of the sheep sebaceous glands. Lanolin primarily consists of long-chain waxy esters, or sterol esters, that lack glycerides. For this reason, it is also called wool wax or wool grease. Lanolin is used in the protection, treatment, and cosmetic enhancement of human skin. Its hydrophobic properties can help protect skin against infections or skin irritation, as it helps seal in moisture that is already present in the skin. Lanolin is used as an active ingredient in over the counter topical products such as ointments, lubricants, lotions and facial cosmetics. Lanolin is also frequently used in protective baby skin treatment and for sore nipples in breastfeeding mothers,.

lanolin is a natural product found in Bombax ceiba with data available.

Properties

IUPAC Name |

octadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILPUZXRUDPOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026048 | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

460 °F (238 °C) (Closed cup) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.935 at 25 °C | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Translucent, pale yellow, soft tenacious solid | |

CAS No. |

2598-99-4, 100231-75-2, 8006-54-0 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its utility is largely dictated by its specific physicochemical properties, which influence its function as an emollient, thickener, emulsion stabilizer, and film-forming agent.[2][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of key processes and concepts.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C34H68O2 | [4][5] |

| Molecular Weight | 508.9 g/mol | |

| Appearance | White to off-white or yellowish crystals, flakes, or pellets with a faint odor. | |

| Melting Point | 55-59 °C (131-138.2 °F) | |

| Boiling Point | ~528.4 °C (estimated) | |

| Density / Specific Gravity | ~0.85 g/mL at 20°C (estimated) | |

| Flash Point | >165 °C (>330 °F) | |

| HLB Value | 10 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (< 1 mg/mL at 21°C) | |

| Organic Solvents (warmed) | Soluble | |

| Oils | Soluble | |

| Chloroform | Freely soluble | |

| Ether | Freely soluble | |

| Alcohol (cold) | Sparingly soluble | |

| Alcohol (hot) | More soluble |

Table 3: Chemical Identifiers and Data Indices

| Identifier | Value | Reference(s) |

| CAS Number | 2598-99-4 | |

| IUPAC Name | octadecyl hexadecanoate | |

| Synonyms | Octadecyl palmitate, Palmitic acid stearyl ester | |

| XLogP3 | 16.3 | |

| Topological Polar Surface Area | 26.3 Ų |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Synthesis of this compound via Fischer Esterification

This compound is commercially produced through the esterification of stearyl alcohol with palmitic acid. The Fischer esterification method is a common approach.

Principle: This acid-catalyzed reaction involves the condensation of a carboxylic acid (palmitic acid) and an alcohol (stearyl alcohol) to form an ester (this compound) and water. The reaction is reversible and is typically driven to completion by removing the water as it is formed.

Detailed Methodology:

-

Reactant Preparation: Equimolar amounts of palmitic acid and stearyl alcohol are added to a round-bottom flask.

-

Solvent and Catalyst Addition: A non-polar solvent that forms an azeotrope with water, such as toluene, is added to the flask. A catalytic amount of a strong acid, like sulfuric acid or p-toluenesulfonic acid, is introduced.

-

Reaction Setup: The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.

-

Heating and Reflux: The reaction mixture is heated to the reflux temperature of the solvent. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure.

-

Product Isolation: The crude this compound can be further purified by recrystallization from a suitable solvent to yield a pure product.

Caption: Synthesis of this compound via Fischer Esterification.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a precise thermoanalytical technique used to determine the melting point and enthalpy of transitions for materials like wax esters.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-10 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as the reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a wax ester involves:

-

An initial heating ramp to a temperature above the expected melting point (e.g., 120°C) to erase the thermal history of the sample.

-

A holding period at this temperature.

-

A controlled cooling ramp.

-

A final controlled heating ramp (e.g., at a rate of 10°C/min) during which the melting transition is recorded.

-

-

Data Acquisition: The heat flow to the sample is measured and plotted against temperature.

-

Data Analysis: The melting point is determined from the resulting DSC curve. It is often taken as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion.

Caption: Determination of Melting Point by DSC.

Assessment of Solubility

The solubility of this compound is a critical parameter for its formulation in various products.

Principle: Solubility is determined by observing the formation of a saturated solution. For a solid like this compound, this is often assessed by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Detailed Methodology (Visual Observation Method):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is highly soluble (e.g., acetone or isopropanol).

-

Solvent Preparation: A known volume (e.g., 10 mL) of the test solvent is placed in a clear vial or test tube at a controlled temperature.

-

Titration: Small, sequential volumes of the stock solution are added to the test solvent.

-

Observation: After each addition, the mixture is agitated and visually inspected for the persistence of cloudiness or crystals, which indicates that the saturation point has been reached.

-

Calculation: The solubility is calculated based on the volume of the stock solution added to reach the saturation point. This method provides a range for the solubility of the compound.

Caption: Solubility Characteristics of this compound.

Conclusion

This compound possesses well-defined physicochemical properties that are fundamental to its functionality in various scientific and industrial applications. Its waxy nature, specific melting range, and pronounced insolubility in water but solubility in organic solvents are key characteristics for its use in drug delivery systems and topical formulations. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this important ester, ensuring its effective application in research and development.

References

- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcea.org [ijcea.org]

Crystal Structure and Polymorphism of Stearyl Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl palmitate (C34H68O2), a long-chain wax ester, is a critical component in various pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystal structure and polymorphic behavior, significantly influence the stability, bioavailability, and manufacturability of final products. This technical guide provides a comprehensive overview of the crystallographic and thermal characteristics of this compound, drawing upon established principles of lipid chemistry and data from analogous long-chain esters. The guide details the experimental protocols for polymorph characterization and presents a framework for understanding the logical relationships in polymorphic studies.

Introduction to this compound and Polymorphism

This compound is the ester formed from stearyl alcohol and palmitic acid. As a saturated long-chain ester, its molecules can pack in different arrangements in the solid state, a phenomenon known as polymorphism. Each distinct crystalline form, or polymorph, possesses a unique crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, and dissolution rate. The most common polymorphs observed in long-chain lipids are the α, β', and β forms, which differ in their subcell packing.

Crystal Structure of this compound Polymorphs

While specific crystallographic data for this compound is not extensively available in public literature, the behavior of analogous long-chain esters, such as cetyl palmitate and stearyl stearate, provides a strong basis for predicting its crystalline structures.[1][2] Long-chain esters typically crystallize in layered structures, and their polymorphism arises from variations in the packing of the aliphatic chains.

The different polymorphs are primarily distinguished by their subcell structure, which refers to the two-dimensional packing of the hydrocarbon chains.

-

α (alpha) form: This is generally the least stable, metastable form, obtained by rapid cooling of the melt. The hydrocarbon chains are packed in a hexagonal subcell, which allows for rotational disorder.

-

β' (beta prime) form: This form has an intermediate stability and is characterized by an orthorhombic subcell packing. This packing is more ordered than the hexagonal form but less so than the β form.

-

β (beta) form: This is typically the most stable polymorph, with the hydrocarbon chains packed in a triclinic subcell. This arrangement represents the most efficient packing.

The transformation between these forms is often monotropic, proceeding from the least stable (α) to the most stable (β) form upon heating or over time.

Table 1: Predicted Crystallographic Properties of this compound Polymorphs (Based on Analogous Long-Chain Esters)

| Polymorph | Crystal System | Subcell Packing | Predicted d-spacings (Short Spacings) (Å) |

| α | Hexagonal | Hexagonal | ~ 4.15 |

| β' | Orthorhombic | Orthorhombic | ~ 4.2 and ~ 3.8 |

| β | Triclinic | Triclinic | ~ 4.6, ~ 3.9, and ~ 3.7 |

Note: The d-spacing values are indicative and based on data from similar long-chain lipids. Actual values for this compound would require experimental determination.

Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal transitions of this compound polymorphs. The different crystalline forms exhibit distinct melting points and enthalpies of fusion.

Table 2: Predicted Thermal Properties of this compound Polymorphs (Based on Analogous Long-Chain Esters)

| Polymorph | Predicted Melting Point (°C) | Predicted Enthalpy of Fusion (kJ/mol) | Stability |

| α | Lowest | Lowest | Metastable |

| β' | Intermediate | Intermediate | Metastable |

| β | Highest | Highest | Stable |

A typical DSC thermogram of a rapidly cooled this compound sample would likely show a complex profile with multiple endothermic and exothermic events upon heating. This is due to the melting of less stable forms and their subsequent recrystallization into more stable forms before final melting.

Experimental Protocols for Polymorph Characterization

A systematic approach is required to identify and characterize the different polymorphic forms of this compound.

Preparation of Polymorphs

-

α Form: Prepared by shock-cooling the molten this compound in a cold bath (e.g., liquid nitrogen or dry ice/acetone).

-

β' Form: Can often be obtained by controlled cooling of the melt at a specific rate or by recrystallization from a suitable solvent.

-

β Form: Typically obtained by slow crystallization from the melt or a solvent, or by annealing the α or β' forms at a temperature just below their melting points.

Powder X-ray Diffraction (PXRD)

Objective: To identify the different crystalline forms based on their unique diffraction patterns.

Methodology:

-

A powdered sample of this compound is placed on a sample holder.

-

A monochromatic X-ray beam is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, with its characteristic peaks (d-spacings), serves as a fingerprint for each polymorph.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition temperatures (melting points) and enthalpies of fusion for each polymorph.

Methodology:

-

A small, accurately weighed sample of this compound is placed in an aluminum pan, and an empty pan is used as a reference.

-

The sample and reference are heated or cooled at a controlled rate.

-

The heat flow difference between the sample and the reference is measured as a function of temperature.

-

Endothermic events (melting) and exothermic events (crystallization) are observed as peaks in the DSC thermogram.

Visualization of Workflows and Relationships

Experimental Workflow for Polymorph Screening

The following diagram illustrates a typical workflow for the screening and characterization of this compound polymorphs.

Logical Relationship of Polymorphic Forms

The relationship between the different polymorphs can be visualized as a series of transformations governed by thermodynamic stability.

Conclusion

The polymorphic behavior of this compound is a critical consideration in its application in pharmaceutical and cosmetic products. While specific crystallographic data remains a subject for further research, the principles derived from analogous long-chain esters provide a robust framework for understanding its solid-state behavior. A systematic approach utilizing techniques such as Powder X-ray Diffraction and Differential Scanning Calorimetry is essential for the comprehensive characterization of its polymorphic forms. The control of crystallization conditions is paramount to obtaining the desired polymorph with optimal physicochemical properties for a given application. This guide serves as a foundational resource for scientists and researchers involved in the development of products containing this compound.

References

The Thermal Behavior and Phase Transitions of Stearyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl palmitate (C34H68O2), a long-chain wax ester, is a key component in various pharmaceutical, cosmetic, and food applications. Its thermal behavior, particularly its phase transitions and polymorphism, plays a critical role in the stability, formulation, and functionality of products in which it is incorporated. This technical guide provides an in-depth analysis of the thermal properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its phase transition pathways.

Physicochemical Properties and Thermal Behavior

This compound is the ester of stearyl alcohol and palmitic acid. Its long, saturated hydrocarbon chains allow for efficient packing into ordered crystalline structures, leading to a distinct melting behavior and the ability to exist in multiple crystalline forms (polymorphism).

The primary thermal event observed for this compound is its melting transition. The melting point has been reported in the range of 53.5 to 59.0°C.[1] A specific study identified a melting point of 57.34°C with a corresponding latent heat of fusion in the range of 219.74–219.88 J/g.[2] This variation in melting point can be attributed to factors such as sample purity and the specific crystalline form present.[1]

Beyond simple melting, this compound exhibits complex polymorphic behavior, transitioning between different solid-state structures upon heating and cooling. These transitions are crucial as different polymorphs can possess distinct physical properties, including solubility, dissolution rate, and mechanical strength. While the existence of polymorphism is established, detailed quantitative data on the transition temperatures and enthalpies of these solid-solid transitions for pure this compound are not extensively reported in publicly available literature.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C34H68O2 | [3][4] |

| Molecular Weight | 508.90 g/mol | |

| Melting Point Range | 53.5 - 59.0 °C | |

| Specific Melting Point | 57.34 °C | |

| Latent Heat of Fusion | 219.74 – 219.88 J/g (111.80 - 111.87 kJ/mol) |

Note: The latent heat of fusion in kJ/mol was calculated using the molecular weight of 508.90 g/mol .

Experimental Characterization of Thermal Behavior

The investigation of the thermal behavior and phase transitions of this compound relies on a suite of analytical techniques. The most common and powerful methods include Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for quantifying the heat flow associated with thermal transitions in a material as a function of temperature. It provides precise measurements of melting points, crystallization temperatures, and the enthalpies of phase transitions.

A typical DSC protocol for analyzing the thermal behavior of this compound, adapted from studies on wax esters, is as follows:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact and prevent sample loss. An empty, sealed aluminum pan is used as a reference.

-

Initial Heating: Heat the sample from ambient temperature to 105°C at a controlled rate of 5 K/min. This step ensures the complete melting of the sample and erases its previous thermal history.

-

Isothermal Hold (Melt): Hold the sample at 105°C for 5 minutes to ensure a homogenous melt.

-

Controlled Cooling: Cool the sample from 105°C to 5°C at a controlled rate of 5 K/min. This allows for the observation of crystallization events.

-

Isothermal Hold (Solid): Hold the sample at 5°C for 30 minutes to allow for the stabilization of the crystalline structure.

-

Reheating: Heat the sample from 5°C to 105°C at a controlled rate of 5 K/min. This second heating scan is crucial for observing any polymorphic transitions that may occur as the stabilized solid is heated.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of any endothermic (melting, solid-solid transitions) or exothermic (crystallization) events.

X-ray Diffraction (XRD)

XRD is an essential technique for probing the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by the sample, information about the arrangement of molecules in the crystal lattice and the identification of different polymorphic forms can be obtained.

The following protocol is a general procedure for obtaining XRD data for this compound, based on methods used for long-chain alkyl esters:

-

Sample Preparation: A small amount of this compound powder is placed in a sample holder. To investigate specific polymorphs, the thermal history of the sample should be carefully controlled. For instance, to analyze the structure formed upon cooling from the melt, the sample can be heated above its melting point (e.g., 70°C), held to ensure complete melting, and then cooled to the desired temperature for analysis.

-

Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used. Data is collected over a 2θ range relevant for long-chain organic molecules, for instance, from 2° to 40°.

-

Data Acquisition: The sample is scanned at a specific rate, for example, 3° per minute.

-

Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) of the diffraction peaks. These are then used to calculate the d-spacings (the distance between crystal lattice planes) using the Bragg equation (nλ = 2d sinθ). The set of d-spacings serves as a fingerprint for a specific polymorphic form.

Polarized Light Microscopy (PLM)

PLM is a powerful visualization technique used to observe the morphology and birefringence of crystalline materials. It is particularly useful for studying the crystal habit of different polymorphs and observing phase transitions in real-time when coupled with a hot stage.

A typical protocol for the PLM analysis of this compound is as follows:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide. A coverslip is placed over the sample.

-

Heating and Melting: The slide is placed on a hot stage attached to the microscope. The sample is heated to a temperature above its melting point (e.g., 70°C) to create a thin, uniform molten film.

-

Controlled Cooling and Observation: The sample is then cooled at a controlled rate. The crystallization process is observed through the microscope under polarized light. Different polymorphs will often exhibit distinct crystal shapes (e.g., needles, spherulites, plates) and birefringence colors.

-

Image Capture: Photomicrographs are captured at different temperatures during cooling and subsequent reheating to document the crystal morphology of the different phases and any transformations between them.

Polymorphic Transitions

The existence of multiple crystalline forms, or polymorphs, is a key characteristic of long-chain esters like this compound. These different forms arise from variations in the packing of the long hydrocarbon chains in the crystal lattice. The transitions between these forms are influenced by factors such as temperature, cooling rate, and the presence of impurities.

A typical polymorphic transition pathway upon cooling from the melt involves the initial formation of a less stable polymorph (e.g., α-form), which may then transform into a more stable form (e.g., β'- or β-form) upon further cooling or annealing. These transitions are often detected as exothermic events in a DSC cooling curve or can be directly visualized as changes in crystal morphology using PLM. Upon reheating, a sample may undergo further transitions from a less stable to a more stable form before finally melting.

Conclusion

The thermal behavior of this compound is a complex interplay of melting, crystallization, and polymorphic transitions. A thorough understanding of these phenomena is essential for controlling the physical properties of formulations containing this wax ester. The application of analytical techniques such as DSC, XRD, and PLM, following robust experimental protocols, allows for the detailed characterization of its thermal properties and crystalline structure. Further research focusing on the precise quantification of the thermodynamic parameters of this compound's polymorphic transitions and the detailed crystallographic analysis of its different solid forms would be highly valuable for the scientific and industrial communities.

References

Navigating the Solubility Landscape of Stearyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyl palmitate, a long-chain wax ester, in various organic solvents. Understanding the solubility characteristics of this excipient is crucial for its effective utilization in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This document collates available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows to guide researchers in their formulation development endeavors.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the principle of "like dissolves like" governs the solubility of such long-chain esters. This compound, being a nonpolar molecule, is generally soluble in nonpolar organic solvents and insoluble in water.

General solubility information indicates that this compound is sparingly soluble in chloroform and slightly soluble in methanol.[1] For fatty acid esters of this nature, the typical order of solubility in common organic solvents is: ethyl acetate > ethanol > acetone > methanol.[1] It is also soluble in aromatic solvents, ethers, and ketones.[1] In water, its solubility is less than 1 mg/mL at 21°C (70°F).[2]

To provide a reasonable estimation of this compound's solubility, the following tables present quantitative data for its constituent molecules: stearic acid and palmitic acid. This data can serve as a valuable proxy for predicting the behavior of this compound in similar solvent systems.

Table 1: Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Solubility (mass fraction) |

| Methanol | 301.15 | 0.021 |

| 303.15 | 0.024 | |

| 308.15 | 0.035 | |

| 311.15 | 0.043 | |

| 313.15 | 0.050 | |

| Ethanol | 301.15 | 0.058 |

| 303.15 | 0.066 | |

| 308.15 | 0.091 | |

| 311.15 | 0.110 | |

| 313.15 | 0.126 | |

| Acetone | 301.15 | 0.048 |

| 303.15 | 0.055 | |

| 308.15 | 0.076 | |

| 311.15 | 0.092 | |

| 313.15 | 0.106 | |

| Ethyl Acetate | 301.15 | 0.096 |

| 303.15 | 0.109 | |

| 308.15 | 0.149 | |

| 311.15 | 0.179 | |

| 313.15 | 0.204 |

Data sourced from Heryanto et al., 2007.[3]

Table 2: Solubility of Palmitic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Solubility (mole fraction) |

| Ethanol | 290.0 | 0.007 |

| 325.0 | 0.110 | |

| 2-Propanol | 290.0 | 0.009 |

| 325.0 | 0.150 | |

| Acetone | 290.0 | 0.006 |

| 325.0 | 0.100 | |

| Heptane | 290.0 | 0.007 |

| 325.0 | 0.120 | |

| Hexane | 290.0 | 0.008 |

| 325.0 | 0.130 | |

| Trichloroethylene | 290.0 | 0.012 |

| 325.0 | 0.180 |

Data sourced from Domínguez et al., 2007.

It is important to note that the solubility of wax esters like this compound is significantly influenced by temperature. Studies on similar long-chain fatty esters in ethanol have demonstrated a substantial increase in solubility with rising temperatures, with the most significant increase observed between 40°C and 60°C.

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound can be reliably determined using the shake-flask method. This method involves allowing an excess of the solute to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the supernatant.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Quantification:

-

HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using an appropriate HPLC method. For wax esters, a C18 or C30 reversed-phase column with a mobile phase gradient of solvents like methanol and chloroform can be effective. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector, as wax esters lack a UV chromophore.

-

GC-MS Analysis: Alternatively, the sample can be analyzed by high-temperature GC-MS, which is suitable for the analysis of wax esters.

-

-

Data Analysis: Determine the concentration of this compound in the diluted sample by comparing the peak area to a standard curve prepared from solutions of known concentrations. Calculate the solubility in the original solvent, accounting for any dilutions.

Visualization of Key Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

Caption: Workflow for determining equilibrium solubility.

Caption: this compound solubility and solvent polarity.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as an excipient in drug development. It is frequently used as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The ability to dissolve both the this compound and the active pharmaceutical ingredient (API) in a suitable organic solvent is often a key step in the manufacturing process of these nanoparticles, particularly when using emulsion-based methods. A thorough understanding of its solubility allows for the selection of appropriate solvents that can effectively co-dissolve the lipid and the drug, leading to efficient drug encapsulation and stable nanoparticle formulations. Furthermore, its solubility characteristics influence the final properties of the lipid-based delivery system, such as drug loading capacity, release profile, and overall stability.

References

Spectroscopic characterization of stearyl palmitate (FTIR, NMR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester commonly used in cosmetics, pharmaceuticals, and other industrial applications as an emollient, thickener, and stabilizer.[1] Its precise chemical characterization is crucial for quality control, formulation development, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and logical workflows are presented to assist researchers in the comprehensive analysis of this long-chain ester.

Molecular Structure

This compound is comprised of a 16-carbon saturated fatty acid (palmitic acid) esterified with an 18-carbon saturated fatty alcohol (stearyl alcohol).

Chemical Formula: C34H68O2

Molecular Weight: 508.90 g/mol [2]

IUPAC Name: Octadecyl hexadecanoate[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and the long hydrocarbon chains.

Experimental Protocol

Sample Preparation: A small amount of solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, for transmission mode, the sample can be melted and pressed between two potassium bromide (KBr) plates to form a thin film, or dissolved in a suitable solvent like chloroform and cast as a film on a KBr plate after solvent evaporation. A common technique for waxy solids is to analyze them as a melt in a capillary cell.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or KBr plate is recorded and subtracted from the sample spectrum.

Data Interpretation

The key vibrational bands in the FTIR spectrum of this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2916, ~2848 | C-H stretching (asymmetric & symmetric) | -CH₂- (alkane chain) |

| ~1738 | C=O stretching | Ester carbonyl |

| ~1472, ~1462 | C-H bending (scissoring) | -CH₂- (alkane chain) |

| ~1175 | C-O stretching | Ester linkage |

| ~720 | C-H rocking | -(CH₂)n- (n ≥ 4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Interpretation

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of this compound is relatively simple, with signals corresponding to the protons in the long alkyl chains and those near the ester functionality.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂- (stearyl alcohol moiety) |

| ~2.28 | t | 2H | -CH₂ -COO- (palmitic acid moiety) |

| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~1.25 | br s | ~56H | -(CH₂ )n- (bulk methylene protons) |

| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (ester carbonyl) |

| ~64.4 | -O-C H₂- (stearyl alcohol moiety) |

| ~34.4 | -C H₂-COO- (palmitic acid moiety) |

| ~31.9 | -(C H₂)n- (penultimate methylene) |

| ~29.7 - ~29.1 | -(C H₂)n- (bulk methylene carbons) |

| ~25.9 | -O-CH₂-C H₂- |

| ~25.0 | -C H₂-CH₂-COO- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ (terminal methyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of such esters, often coupled with Gas Chromatography (GC-MS).

Experimental Protocol

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

Instrumentation and Data Acquisition (GC-MS with EI):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-300 °C.

-

Oven Program: A temperature gradient suitable for eluting high-boiling point compounds, for example, starting at 150 °C and ramping up to 300 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-600.

-

Interface Temperature: 280-300 °C.

-

Data Interpretation

The EI mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular ion is often of low abundance or absent for long-chain esters.

| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment | Interpretation |

| 508.5 | [M]⁺ | Molecular ion of this compound |

| 257 | [C₁₅H₃₁CO]⁺ | Acylium ion from the palmitic acid moiety |

| 256 | [C₁₈H₃₆]⁺• | Alkene fragment from the stearyl alcohol moiety (via McLafferty rearrangement) |

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the information from each spectroscopic technique contributes to the overall characterization of this compound.

Caption: Logical relationship between spectroscopic techniques for this compound characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry. FTIR confirms the presence of the characteristic ester and alkane functional groups. NMR provides a detailed map of the proton and carbon skeleton, allowing for unambiguous structural assignment. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information that corroborates the structure. By following the detailed protocols and data interpretation guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound for their specific applications.

References

Stearyl Palmitate: A Comprehensive Technical Guide to its Natural Sources and Commercial Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, including its waxy texture, emollience, and stability, make it a valuable ingredient in a wide range of products. This technical guide provides an in-depth exploration of the natural origins and commercial manufacturing processes of this compound, offering detailed methodologies and quantitative data to support research and development efforts in this area.

Natural Sources of this compound

This compound is found in various natural waxes and fats, serving structural and protective functions in the organisms that produce them. While it is a component of many natural lipids, its concentration can vary significantly.

Animal Sources

Historically, one of the most well-known sources of wax esters, including esters of stearyl alcohol, was spermaceti, a waxy substance found in the head cavity of the sperm whale (Physeter macrocephalus). However, due to the protection of sperm whales, this is no longer a commercial source. This compound is also a component of beeswax, produced by honey bees of the genus Apis, where it contributes to the structural integrity of the honeycomb.

Plant Sources

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Scientific Name | Component Class | Approximate Concentration of Relevant Esters |

| Beeswax | Apis mellifera | Monoesters | 21.5% of total derivatized compounds[2] |

| Carnauba Wax | Copernicia prunifera | Fatty Acid Esters | 80-85% of total wax composition[1] |

Commercial Production of this compound

The industrial-scale production of this compound is primarily achieved through chemical synthesis, with enzymatic methods gaining traction as a more sustainable alternative.

Chemical Synthesis: Direct Esterification

Direct esterification, also known as Fischer esterification, is a common method for producing this compound. This process involves the reaction of stearyl alcohol with palmitic acid, typically in the presence of an acid catalyst to increase the reaction rate and yield.

Materials:

-

Palmitic Acid (1.0 mol)

-

Stearyl Alcohol (1.0 mol)

-

Lead (II) Nitrate (catalyst, amount to be optimized, e.g., 0.1-0.5 mol%)

-

Toluene (solvent, optional, for azeotropic removal of water)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine palmitic acid and stearyl alcohol in a 1:1 molar ratio.

-

Add the lead (II) nitrate catalyst.

-

If using a solvent, add toluene to the flask.

-

Heat the mixture to reflux with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

The crude this compound can be purified by recrystallization. A 97% yield has been reported for this reaction[3].

Table 2: Quantitative Data for Direct Esterification of this compound

| Parameter | Value | Reference |

| Reactant Molar Ratio (Palmitic Acid:Stearyl Alcohol) | 1:1 | [3] |

| Catalyst | Lead (II) Nitrate | |

| Yield | 97% |

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a greener alternative to chemical methods, operating under milder reaction conditions and often with higher specificity, leading to fewer byproducts. Lipases, particularly immobilized forms like Novozym 435, are commonly used for this purpose.

Materials:

-

Palmitic Acid (1.0 mol)

-

Stearyl Alcohol (e.g., 1.5 mol, excess to drive the reaction)

-

Novozym 435 (immobilized lipase B from Candida antarctica) (e.g., 5-10% by weight of substrates)

-

n-Heptane or another suitable organic solvent (optional)

-

Molecular sieves (optional, to remove water)

-

Incubator shaker

-

Filtration setup

Procedure:

-

In a screw-capped flask, dissolve palmitic acid and stearyl alcohol in the chosen solvent (if any). A molar ratio of 1:1.5 (palmitic acid to stearyl alcohol) can be used.

-

Add Novozym 435 to the mixture.

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Place the flask in an incubator shaker at a controlled temperature (e.g., 50-70°C) and agitation speed (e.g., 200 rpm).

-

Monitor the reaction progress by taking samples periodically and analyzing the conversion of the reactants using techniques like GC-MS or HPLC-ELSD.

-

Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

Purify the product by recrystallization. A high conversion of 98.97% has been achieved in a similar enzymatic esterification within 3 hours under optimized conditions.

Table 3: Exemplary Quantitative Data for Enzymatic Ester Synthesis

| Parameter | Value | Reference |

| Enzyme | Novozym 435 | |

| Reactant Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:15 | |

| Enzyme Loading | 5-10% (w/w of substrates) | |

| Temperature | 40-70°C | |

| Reaction Time | 3 - 48 hours | |

| Conversion/Yield | Up to 98.97% |

Biosynthesis of this compound

In biological systems, this compound, like other wax esters, is synthesized through a two-step enzymatic pathway. This process is crucial for producing the protective waxy coatings on plants and the energy storage lipids in some microorganisms and animals.

The general biosynthetic pathway involves:

-

Reduction of a Fatty Acyl-CoA: A fatty acyl-CoA, such as palmitoyl-CoA, is reduced to a fatty alcohol. This reduction is a two-step process catalyzed by a fatty acyl-CoA reductase (FAR). First, the fatty acyl-CoA is reduced to a fatty aldehyde, which is then further reduced to a fatty alcohol.

-

Esterification: The resulting fatty alcohol (e.g., stearyl alcohol, which can be formed from stearoyl-CoA) is then esterified with another fatty acyl-CoA molecule (e.g., palmitoyl-CoA) by a wax synthase (WS) enzyme to form the wax ester, this compound.

Experimental Workflows

Workflow for Direct Esterification and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound via direct esterification.

Workflow for Enzymatic Synthesis and Purification

This diagram outlines the general procedure for synthesizing this compound using an immobilized enzyme, followed by product purification.

Purification and Analysis

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For waxy esters, solvents such as toluene, or a mixed solvent system like acetone/hexane, can be effective.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for quality control and research purposes.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a high-temperature capillary GC column is required due to its high molecular weight. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Since this compound lacks a strong UV chromophore, conventional HPLC with UV detection is not ideal. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a more suitable method. ELSD is a universal detector that responds to any non-volatile analyte, making it well-suited for the analysis of lipids like wax esters.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and commercial production methods for this compound. The detailed experimental protocols and quantitative data presented for both chemical and enzymatic synthesis offer valuable resources for researchers and professionals in the pharmaceutical, cosmetic, and related industries. The inclusion of biosynthetic pathways and experimental workflows, visualized through Graphviz diagrams, further enhances the understanding of the synthesis and purification of this important wax ester. As the demand for sustainable and high-purity ingredients continues to grow, the optimization of these production methods, particularly enzymatic synthesis, will be a key area of future research and development.

References

An In-Depth Technical Guide to the Biocompatibility and Toxicity of Stearyl Palmitate for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a wax-like compound utilized in various industrial applications, including cosmetics and pharmaceuticals. As its use in novel formulations expands, a thorough understanding of its biocompatibility and potential toxicity at the cellular level is crucial for researchers and developers. This technical guide provides a comprehensive overview of the current in vitro data on this compound, detailing its effects on cell viability, apoptosis, and inflammatory responses. Due to the limited availability of data on this compound itself, this guide also incorporates relevant information on its constituent molecules, palmitic acid and stearic acid, to provide a broader context for its potential biological activities.

Biocompatibility and Cytotoxicity of this compound

In vitro studies are fundamental in assessing the cytotoxic potential of a compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, indicating the concentration of a substance required to inhibit a biological process by 50%.

A key study investigating the effects of this compound demonstrated its selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 40 µM. In contrast, the same study found this compound to be significantly less toxic to non-cancerous murine fibroblast cells (L929), with an IC50 value greater than 1000 µM. This suggests a potential therapeutic window for this compound in cancer applications, although further research is needed to confirm this selectivity across a broader range of cell types.

Table 1: Quantitative Cytotoxicity Data for this compound

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 40 µM |

| This compound | L929 (Murine Fibroblast) | MTT Assay | IC50 | >1000 µM |

Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. The induction of apoptosis is a desired outcome for anti-cancer agents. In the context of this compound, its ability to induce apoptosis has been confirmed in MCF-7 breast cancer cells at its IC50 concentration (40 µM). This was demonstrated through fluorescence staining and flow cytometry analysis.

Experimental Workflow: Apoptosis Assessment

The following diagram illustrates a typical workflow for assessing apoptosis in adherent cell lines treated with a lipid-based compound like this compound.

Insights from Constituent Molecules: Palmitic Acid and Stearic Acid

Due to the limited specific data on this compound, examining the well-documented in vitro effects of its constituent fatty acids, palmitic acid and stearic acid, can provide valuable insights into its potential biological activities. It is crucial to remember that the ester linkage in this compound may alter its bioavailability and cellular uptake compared to the free fatty acids.

Cytotoxicity and Apoptosis

Numerous studies have demonstrated that saturated fatty acids like palmitic acid and stearic acid can induce apoptosis in various cell types, including granulosa cells, endothelial cells, and pancreatic β-cells. This process is often dose- and time-dependent. For example, palmitic acid has been shown to suppress granulosa cell survival by inducing apoptosis, a process that involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.

Inflammatory Response

Palmitic acid is widely recognized as a pro-inflammatory molecule in vitro. It can activate inflammatory signaling pathways, leading to the production and secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various cell types, including keratinocytes, adipocytes, and endothelial cells.

Signaling Pathways Modulated by Palmitic Acid